molecular formula C15H17N5O2 B12139445 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one CAS No. 6012-01-7

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one

Cat. No.: B12139445
CAS No.: 6012-01-7
M. Wt: 299.33 g/mol
InChI Key: BAYCGYMQYBKELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one typically involves the reaction of 6-ethoxy-4-methylquinazoline with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one stands out due to its unique combination of a quinazoline and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6012-01-7

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17N5O2/c1-3-22-10-4-5-12-11(8-10)9(2)17-15(18-12)20-14-16-7-6-13(21)19-14/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17,18,19,20,21)

InChI Key

BAYCGYMQYBKELE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCCC(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.